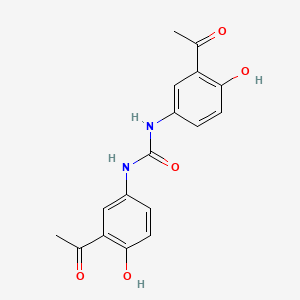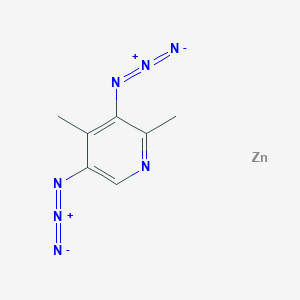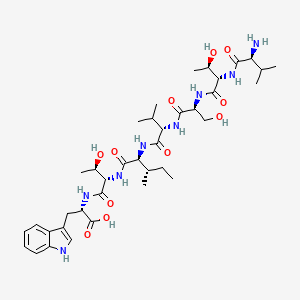
L-Tryptophan, L-valyl-L-threonyl-L-seryl-L-valyl-L-isoleucyl-L-threonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophan, L-valyl-L-threonyl-L-seryl-L-valyl-L-isoleucyl-L-threonyl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, L-valyl-L-threonyl-L-seryl-L-valyl-L-isoleucyl-L-threonyl- involves the stepwise coupling of individual amino acids. This process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. Each amino acid is sequentially added to the growing chain through a series of coupling and deprotection reactions. Common reagents used in these reactions include carbodiimides for activation and protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such peptides often utilizes automated peptide synthesizers to enhance efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and pH, to ensure high purity and yield of the final product. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan, L-valyl-L-threonyl-L-seryl-L-valyl-L-isoleucyl-L-threonyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as the oxidation of tryptophan to formylkynurenine.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan residues can lead to the formation of formylkynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Tryptophan, L-valyl-L-threonyl-L-seryl-L-valyl-L-isoleucyl-L-threonyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Tryptophan, L-valyl-L-threonyl-L-seryl-L-valyl-L-isoleucyl-L-threonyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, tryptophan residues within the peptide can be involved in serotonin synthesis, affecting neurotransmission and mood regulation.
Comparison with Similar Compounds
Similar Compounds
L-Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
L-Valyl-L-threonyl-:
L-Serine: An amino acid involved in various metabolic pathways.
Uniqueness
L-Tryptophan, L-valyl-L-threonyl-L-seryl-L-valyl-L-isoleucyl-L-threonyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its complex structure allows for targeted interactions with biological molecules, making it a valuable tool in research and therapeutic development.
Properties
CAS No. |
663896-33-1 |
|---|---|
Molecular Formula |
C38H60N8O11 |
Molecular Weight |
804.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C38H60N8O11/c1-9-19(6)29(35(53)46-31(21(8)49)36(54)41-25(38(56)57)14-22-15-40-24-13-11-10-12-23(22)24)44-34(52)28(18(4)5)43-32(50)26(16-47)42-37(55)30(20(7)48)45-33(51)27(39)17(2)3/h10-13,15,17-21,25-31,40,47-49H,9,14,16,39H2,1-8H3,(H,41,54)(H,42,55)(H,43,50)(H,44,52)(H,45,51)(H,46,53)(H,56,57)/t19-,20+,21+,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
QIPRUQCORAJKNJ-DJWQRSESSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)
![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)
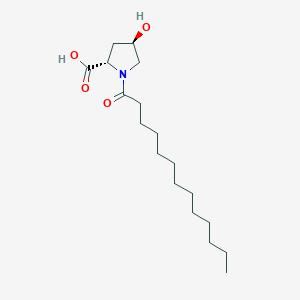
![2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)
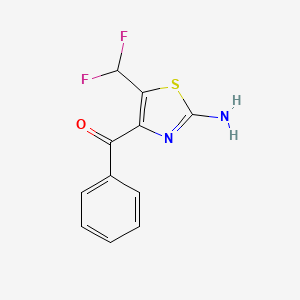
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)
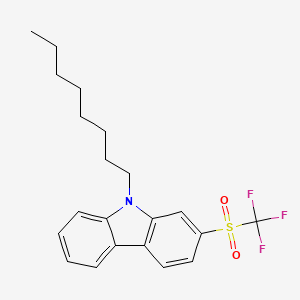

![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid](/img/structure/B15160756.png)
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile](/img/structure/B15160762.png)
